N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt
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Overview
Description
N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt is a protected serotonin derivative. It is primarily used in research settings and is not intended for diagnostic or therapeutic use . The compound has a molecular formula of C18H17N2NaO7S and a molecular weight of 428.39 .
Chemical Reactions Analysis
N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not specified.
Reduction: Reduction reactions can be performed, typically involving the removal of the protective benzyloxycarbonyl group.
Substitution: The compound can undergo substitution reactions, particularly at the sulfate group.
Scientific Research Applications
N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt is used extensively in scientific research, particularly in the fields of chemistry and biology. Its primary applications include:
Neurotransmitter Studies: As a serotonin derivative, it is used to study the role of serotonin in various biological processes.
Pharmacological Research: The compound is used to investigate the pharmacological effects of serotonin and its derivatives.
Biochemical Assays: It serves as a reagent in various biochemical assays to study enzyme activities and receptor interactions.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt involves its interaction with serotonin receptors and enzymes. The compound acts as a protected form of serotonin, allowing researchers to study the effects of serotonin without interference from metabolic degradation . The molecular targets include serotonin receptors and enzymes involved in serotonin metabolism.
Comparison with Similar Compounds
N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt is unique due to its protective benzyloxycarbonyl group and sulfate group. Similar compounds include:
Serotonin: The parent compound, which lacks the protective groups.
N-Benzyloxycarbonyl Serotonin: A similar compound without the sulfate group.
Serotonin O-Sulfate: A compound with the sulfate group but lacking the benzyloxycarbonyl protection.
This compound’s uniqueness lies in its dual protection, which allows for more controlled studies of serotonin’s effects and interactions.
Properties
Molecular Formula |
C18H17N2NaO6S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
sodium;[3-[2-(phenylmethoxycarbonylamino)ethyl]-1H-indol-5-yl] sulfate |
InChI |
InChI=1S/C18H18N2O6S.Na/c21-18(25-12-13-4-2-1-3-5-13)19-9-8-14-11-20-17-7-6-15(10-16(14)17)26-27(22,23)24;/h1-7,10-11,20H,8-9,12H2,(H,19,21)(H,22,23,24);/q;+1/p-1 |
InChI Key |
JLCFZLUYZVGTGL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CNC3=C2C=C(C=C3)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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